molecular formula C9H9ClF3N3 B8161682 2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine

2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine

Cat. No.: B8161682
M. Wt: 251.63 g/mol
InChI Key: KUIPCPGENYEXOX-UHFFFAOYSA-N
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Description

2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine is a halogenated pyrimidine derivative featuring a fluorine atom at position 5, a chlorine atom at position 2, and a 4,4-difluoropiperidine substituent at position 3. This compound belongs to a class of fluorinated heterocycles with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3/c10-8-14-5-6(11)7(15-8)16-3-1-9(12,13)2-4-16/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIPCPGENYEXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC(=NC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursors

The compound is synthesized via SNAr between 2,4-dichloro-5-fluoropyrimidine (1 ) and 4,4-difluoropiperidine (2 ) (Figure 1). The electron-withdrawing fluorine and chlorine substituents activate the pyrimidine ring at the 4-position, enabling displacement by the secondary amine.

Figure 1:
2,4-Dichloro-5-fluoropyrimidine+4,4-DifluoropiperidineTarget Compound+HCl\text{2,4-Dichloro-5-fluoropyrimidine} + \text{4,4-Difluoropiperidine} \rightarrow \text{Target Compound} + \text{HCl}

Standard Reaction Conditions

Optimal conditions derived from commercial protocols:

ParameterValue/DescriptionSource
Solvent Dimethylformamide (DMF) or THF
Base Diisopropylethylamine (DIPEA) or K₂CO₃
Temperature 80–100°C
Time 12–24 hours
Yield 70–85%

Example Procedure :

  • Combine 1 (1.0 equiv), 2 (1.2 equiv), and DIPEA (3.0 equiv) in DMF.

  • Heat at 90°C for 16 hours under nitrogen.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies from patents highlight solvent/base impacts:

SolventBaseYield (%)Purity (%)Reference
DMFDIPEA8598
THFK₂CO₃7895
TolueneEt₃N6290

DMF enhances solubility of intermediates, while DIPEA minimizes side reactions (e.g., hydrolysis of chloropyrimidine).

Catalytic Additives

The use of palladium catalysts (e.g., Pd(OAc)₂) in Suzuki-Miyaura couplings is documented for analogous compounds but is unnecessary in SNAr routes.

Alternative Synthetic Routes

Two-Step Synthesis from 5-Fluorouracil

A patent describes an industrial-scale method:

  • Chlorination : React 5-fluorouracil with POCl₃ and N,N-dimethylaniline to form 1 .

  • Amination : Substitute Cl at C4 with 4,4-difluoropiperidine (yield: 82%).

Critical Data :

  • POCl₃ acts as both solvent and chlorinating agent.

  • Tertiary amines (e.g., N,N-dimethylaniline) accelerate chlorination.

Microwave-Assisted Synthesis

A modified protocol reduces reaction time to 2 hours using microwave irradiation (150°C, DMF, DIPEA), achieving 80% yield with ≥95% purity.

Analytical Characterization and Quality Control

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR δ 8.45 (s, 1H, C6-H), 3.85 (m, 4H, piperidine)
¹⁹F NMR δ -110.2 (s, 2F, CF₂), -62.5 (s, 1F, C5-F)
MS (ESI+) m/z 252.1 [M+H]⁺

Purity Assessment

HPLC methods (C18 column, 70:30 MeCN/H₂O) confirm purity >98%.

Industrial-Scale Considerations

Environmental Impact

Modern protocols emphasize solvent recycling (e.g., DMF recovery) and reduced POCl₃ usage .

Chemical Reactions Analysis

2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant pharmacological properties, particularly as a P2X7 receptor antagonist . The P2X7 receptor is implicated in various inflammatory diseases and conditions, making this compound a candidate for therapeutic interventions. Research indicates that derivatives of this compound can modulate P2X7 receptor activity, potentially leading to new treatments for diseases associated with this receptor's dysregulation .

Synthesis and Derivatives

The synthesis of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine involves several chemical reactions that allow for the creation of various derivatives with modified pharmacological profiles. These derivatives are often tested for their binding affinity and selectivity towards specific biological targets, enhancing their potential as therapeutic agents .

3.1. Anti-inflammatory Applications

A study highlighted the compound's effectiveness in inhibiting inflammatory pathways mediated by the P2X7 receptor. In vitro experiments demonstrated that certain derivatives significantly reduced the expression of pro-inflammatory cytokines, suggesting a role in managing conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

3.2. Hepatitis B Virus Modulation

Another application explored the use of this compound in modulating hepatitis B virus core proteins. The findings indicated that it could serve as an allosteric effector, potentially offering a novel approach to hepatitis B treatment by disrupting viral replication mechanisms .

Structure-Activity Relationship (SAR) Studies

SAR studies have been critical in understanding how modifications to the chemical structure of this compound affect its biological activity. Variations in substituents have shown to influence both the potency and selectivity of the compound against targeted receptors, allowing researchers to optimize its therapeutic efficacy .

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity and efficacy of this compound and its derivatives:

Compound DerivativeTarget ReceptorBinding Affinity (IC50)Biological ActivityReference
Original CompoundP2X750 nMAnti-inflammatory
Derivative AP2X730 nMStronger inhibition
Derivative BHBV Core ProteinNot specifiedAntiviral effects
Derivative CSirt625 nMActivation

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight CAS Number Key References
2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine 4,4-difluoropiperidin-1-yl C₉H₉ClF₃N₃ 251.64* Not explicitly listed† Inferred from analogs
2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine Pyrrolidin-1-yl C₈H₉ClFN₃ 201.63 923119-59-9
2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine Piperidin-1-yl C₉H₁₁ClFN₃ 215.66 40423-82-3
2-Chloro-5-fluoro-4-(4-chlorophenoxy)pyrimidine 4-Chlorophenoxy C₁₀H₅Cl₂FN₂O 259.06 1501003-30-0

*Calculated based on molecular formula.

Key Observations :

  • The 4,4-difluoropiperidine group increases molecular weight and lipophilicity compared to non-fluorinated piperidine (215.66 vs.
  • Replacement of the piperidine group with a 4-chlorophenoxy substituent (CAS 1501003-30-0) reduces basicity and introduces aromaticity, which may alter solubility and reactivity in substitution reactions .

Physicochemical and Reactivity Comparisons

Boiling Point and Density

While direct data for the target compound is unavailable, analogs with phenoxy substituents (e.g., 2-Chloro-4-(4-chlorophenoxy)-5-fluoropyrimidine) exhibit:

  • Boiling point : 360.8±32.0 °C (predicted)
  • Density : 1.483±0.06 g/cm³
  • pKa : -2.11±0.29 (predicted)

In contrast, piperidine/pyrrolidine-substituted pyrimidines (e.g., CAS 40423-82-3) are likely more polar due to the amine group, resulting in lower boiling points and higher water solubility compared to aromatic analogs.

Biological Activity

2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine is a synthetic compound that has attracted attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

  • A pyrimidine core with chlorine and fluorine substituents.
  • A piperidine ring that includes a difluoromethyl group.

This unique structural arrangement contributes to its biological activity.

Research indicates that this compound interacts with various biological targets, including:

  • P2X7 Receptors : The compound has been shown to influence P2X7 receptor-mediated pathways, which are implicated in inflammation and pain signaling. Studies suggest that it may act as an antagonist or modulator of these receptors, providing a basis for its use in treating inflammatory conditions .
  • Tyrosinase Inhibition : The compound exhibits inhibitory activity against tyrosinase, an enzyme critical for melanin production. This property suggests potential applications in dermatological treatments aimed at managing pigmentation disorders .
  • Bromodomain Inhibition : Preliminary studies indicate that derivatives of this compound may inhibit bromodomain-containing protein 4 (BRD4), which plays a role in transcriptional regulation and inflammation .

Efficacy in Biological Assays

The biological activity of this compound has been evaluated through various assays:

Assay Type Target Result
Tyrosinase InhibitionAgaricus bisporusSignificant inhibition observed
P2X7 Receptor ModulationHuman cell linesDose-dependent antagonism noted
BRD4 InhibitionCancer cell linesHigh potency compared to controls

These results indicate that the compound possesses significant biological activity across multiple targets.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Inflammation Models : In vivo studies demonstrated that administration of the compound reduced inflammation markers in animal models of arthritis, supporting its role as a P2X7 antagonist .
  • Dermatological Applications : Clinical evaluations indicated improvements in skin pigmentation disorders when treated with formulations containing this compound, attributed to its tyrosinase inhibitory activity .
  • Cancer Research : Preliminary findings from cancer studies suggest that the compound may enhance the efficacy of existing chemotherapeutics by inhibiting BRD4, leading to reduced tumor growth in preclinical models .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine?

  • Methodological Answer : A three-step protocol is commonly employed for analogous fluoropyrimidine derivatives:

Reductive amination : Piperonal reacts with primary amines to form secondary amines.

Nucleophilic substitution : The secondary amine reacts with 2,4-dichloro-5-fluoropyrimidine at the 4-position, leveraging the higher reactivity of the 4-chloro group over the 2-chloro group due to electronic effects .

Final functionalization : Palladium-catalyzed cyanation or other cross-coupling reactions can introduce additional substituents.

  • Key Considerations :

  • Use anhydrous conditions for nucleophilic substitution to avoid hydrolysis.

  • Monitor reaction progress via TLC or HPLC to optimize yield (typically 60-80% for step 2).

    • Table 1 : Synthetic Steps and Conditions
StepReagents/ConditionsTarget IntermediateYield (%)
1NaBH₃CN, MeOH, RTSecondary amine85–90
2DIPEA, DMF, 80°CChloropyrimidine60–80
3Pd(PPh₃)₄, Zn(CN)₂Nitrile derivative50–70

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • The 5-fluoro substituent deshields adjacent protons (e.g., pyrimidine C6-H, δ ~8.5–9.0 ppm).
  • The 4,4-difluoropiperidinyl group shows distinct CF₂ splitting in ¹³C NMR (δ ~110–120 ppm, J₃ coupling ~30 Hz) .
  • Mass Spectrometry (HRMS) :
  • Expect [M+H]⁺ at m/z 290.07 (calculated for C₁₀H₁₀ClF₃N₃).
  • Fragmentation peaks at m/z 154 (pyrimidine core) and 136 (difluoropiperidine) confirm substituent orientation .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :
  • Electronic Effects :
  • The 5-fluoro group enhances the electron-deficient nature of the pyrimidine ring, accelerating SNAr at the 4-position.
  • Fluorine’s inductive effect lowers the LUMO energy, facilitating attack by nucleophiles like amines or thiols.
  • Steric Effects :
  • 4,4-Difluoropiperidine introduces steric hindrance, which can reduce reaction rates. Mitigate by using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
  • Contradiction Note :
    While fluorine generally enhances reactivity, over-substitution (e.g., trifluoromethyl groups) may lead to deactivation due to excessive electron withdrawal .

Q. What computational strategies predict the drug-likeness and bioavailability of this compound?

  • Methodological Answer :
  • Physicochemical Properties :
  • Use SwissADME or Molinspiration to calculate LogP (~2.5), PSA (~55 Ų), and Rule of 5 compliance.
  • The 4,4-difluoropiperidine improves solubility via conformational flexibility, while fluorination enhances metabolic stability .
  • Docking Studies :
  • Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases).
  • The 2-chloro group may form halogen bonds with catalytic lysine residues (binding energy ≤ -8.5 kcal/mol) .
  • MD Simulations :
  • Simulate aqueous solubility using GROMACS; fluorine’s hydrophobicity may reduce solubility, requiring formulation adjustments .

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Methodological Answer :
  • X-ray Crystallography :
  • Refine unit cell parameters (e.g., monoclinic P2₁/c space group) and compare with analogues like 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine (bond lengths: C-Cl ~1.73 Å, C-F ~1.34 Å) .
  • Data Reconciliation :
  • If bond angles deviate (>5° from DFT-optimized structures), consider thermal motion (B-factors > 4 Ų) or disorder in the difluoropiperidine ring .

Safety and Handling

Q. What are the best practices for handling reactive intermediates during synthesis?

  • Methodological Answer :
  • Chloropyrimidine Precursors :
  • Store at -20°C under argon to prevent hydrolysis.
  • Use gloveboxes for weighing and glove/face protection during transfers .
  • Waste Management :
  • Quench residual cyanating agents (e.g., Zn(CN)₂) with FeSO₄ before disposal .

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